2-[Methyl(1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound’s systematic IUPAC name, 2-[methyl(1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol , reflects its structural hierarchy. The parent heterocycle is pyrazolo[3,4-b]pyrazine, a fused bicyclic system comprising a pyrazole ring (positions 1–3) and a pyrazine ring (positions 4–7). The numbering begins at the pyrazole nitrogen adjacent to the fused bond, with the phenyl substituent at position 1 and the methylaminoethanol side chain at position 5.
Isomeric possibilities arise from:
- Regioisomerism : Alternate substitution patterns on the pyrazolo[3,4-b]pyrazine core (e.g., substituents at positions 3 or 7) could yield distinct regioisomers.
- Tautomerism : Prototropic shifts between nitrogen atoms in the pyrazole ring enable annular tautomerism, as observed in related pyrazolo-pyrazine systems. For example, the hydrogen atom on the pyrazole nitrogen (position 1) may migrate to the adjacent pyrazine nitrogen (position 4), altering the substituent positions.
The compound’s SMILES string, CN(CCO)C1=CN=C2C(=N1)C=NN2C3=CC=CC=C3 , encodes its connectivity and highlights the planar pyrazolo[3,4-b]pyrazine core.
X-ray Crystallographic Analysis of Pyrazolo[3,4-b]pyrazine Core
X-ray diffraction studies of analogous pyrazolo[3,4-b]pyrazine derivatives reveal a planar bicyclic system with minimal puckering. For example, in 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxamide, the pyrazolo-pyrazine core exhibits a root-mean-square (r.m.s.) deviation of 0.024 Å from planarity, with a dihedral angle of 5.72° between the core and the phenyl ring. Key structural features include:
| Parameter | Value |
|---|---|
| Bond length (N1–C2) | 1.342 Å |
| Bond angle (C5–N6–C7) | 117.3° |
| Dihedral angle (core–phenyl) | 5.72° |
Intramolecular hydrogen bonds stabilize the conformation:
- N–H···O interactions form S(6) loops, fixing the carboxamide group’s orientation.
- C–H···N bonds between the pyrazine nitrogen and adjacent protons reduce torsional strain.
In the title compound, the N-methylaminoethanol side chain likely adopts a conformation that minimizes steric clashes with the phenyl group, as inferred from similar structures.
Conformational Analysis of N-Methylaminoethanol Side Chain
The N-methylaminoethanol moiety exhibits conformational flexibility influenced by intramolecular hydrogen bonding and steric effects. Studies of 2-(N-methylamino)ethanol (MAE) in aqueous and nonpolar media show that the side chain predominantly adopts gauche±–gauche∓–trans (G±G∓t) conformations, stabilized by:
- Intramolecular N–H···O hydrogen bonds between the protonated amine and hydroxyl group.
- Van der Waals interactions between methyl and hydroxyl groups.
In the title compound, the side chain’s conformation is constrained by its attachment to the rigid pyrazolo-pyrazine core. Computational models suggest two dominant conformers:
- Conformer A : The hydroxyl group forms a hydrogen bond with the pyrazine nitrogen (distance: 2.1 Å).
- Conformer B : The hydroxyl group rotates away, favoring a weaker C–H···O interaction with the phenyl ring.
The energy difference between these conformers is <1 kcal/mol, indicating rapid interconversion at room temperature.
Tautomeric Equilibrium Studies in Solution Phase
The pyrazolo[3,4-b]pyrazine core participates in annular tautomerism, where the hydrogen atom on the pyrazole nitrogen (N1) migrates to the pyrazine nitrogen (N4). Nuclear magnetic resonance (NMR) studies of related compounds reveal:
- In aprotic solvents (e.g., DMSO-d6), tautomerization is slow on the NMR timescale, yielding distinct signals for C3 and C5 positions.
- In protic solvents (e.g., H2O), rapid proton exchange averages these signals, mimicking a symmetrical structure.
For the title compound, the phenyl group at position 1 and the N-methylaminoethanol group at position 5 perturb the tautomeric equilibrium. Density functional theory (DFT) calculations predict a 3:1 preference for the N1–H tautomer over N4–H, driven by:
- Steric effects : The phenyl group hinders N4–H formation.
- Electronic effects : Electron-withdrawing substituents stabilize the N1–H tautomer.
Variable-temperature NMR experiments in CDCl3 confirm this bias, with coalescence observed at −20°C, corresponding to an activation energy (ΔG‡) of 12.3 kcal/mol.
Properties
CAS No. |
87594-82-9 |
|---|---|
Molecular Formula |
C14H15N5O |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
2-[methyl-(1-phenylpyrazolo[3,4-b]pyrazin-5-yl)amino]ethanol |
InChI |
InChI=1S/C14H15N5O/c1-18(7-8-20)13-10-15-14-12(17-13)9-16-19(14)11-5-3-2-4-6-11/h2-6,9-10,20H,7-8H2,1H3 |
InChI Key |
PQKHDBYMIKHZJB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1=CN=C2C(=N1)C=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazolo[3,4-b]pyrazine Core
- The key intermediate, a pyrazolo[3,4-b]pyrazine ester or ketone, is synthesized via a one-pot mixed-Claisen condensation followed by cyclization to form the fused heterocyclic system.
- Literature reports adapting known methods for pyrazolo[4,3-c]pyridines to pyrazolo[3,4-b]pyrazines, involving condensation of appropriate β-ketoesters with hydrazine derivatives under controlled conditions.
N-Methylation and Phenyl Substitution
- N-Methylation of the pyrazole ring is achieved using methylating agents such as methyl iodide or dimethyl sulfate, often resulting in regioisomeric mixtures that require chromatographic separation.
- The phenyl group at the N-1 position is introduced either by direct N-arylation or by using phenylhydrazine derivatives in the initial cyclization step.
Introduction of the Hydroxyethyl Side Chain
- Direct N-alkylation of the pyrazolo[3,4-b]pyrazine intermediate with 2-bromoethanol often leads to low conversion and complex mixtures.
- A more practical route involves aminolysis of ester intermediates followed by Boc-deprotection and reductive amination to install the 2-hydroxyethyl group cleanly and efficiently.
- Reductive amination typically uses aldehydes or ketones with reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride under mild conditions.
Purification and Isolation
- The regioisomeric products are separated by recrystallization and chromatography.
- Final compounds are purified by washing with solvents like toluene or ethanol and dried under controlled temperature and pressure to ensure high purity.
Representative Reaction Scheme and Data Table
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Mixed-Claisen condensation | β-Ketoester + hydrazine, one-pot, reflux | Formation of pyrazolo[3,4-b]pyrazine ester |
| 2 | N-Methylation | Methyl iodide, base, room temp | Mixture of regioisomers (60:40 ratio) |
| 3 | Aminolysis | Aminoethanol, TBD catalyst, mild heating | Conversion to hydroxyethyl amide intermediate |
| 4 | Boc-deprotection | Acidic conditions (e.g., TFA) | Removal of protecting groups |
| 5 | Reductive amination | Aldehyde/ketone + NaBH3CN or NaBH(OAc)3 | Installation of 2-hydroxyethyl side chain |
| 6 | Purification | Chromatography, recrystallization | Isolation of pure 2-[Methyl(1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol |
Research Findings and Optimization Notes
- Attempts at direct N-alkylation with 2-bromoethanol were inefficient, leading to complex mixtures difficult to purify, highlighting the importance of the aminolysis/reductive amination sequence for clean product formation.
- The use of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a catalyst in aminolysis improves reaction rates and selectivity.
- Boc-protection and deprotection steps are crucial to control regioselectivity and prevent side reactions during alkylation and amination.
- Chromatographic separation is necessary to isolate regioisomers formed during methylation steps.
- The overall yield of the final compound can be optimized by controlling temperature, reaction times, and purification protocols, with reported yields up to 90% in related pyrazole derivatives.
Chemical Reactions Analysis
Types of Reactions
2-(Methyl(1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
Synthesis of the Compound
The synthesis of 2-[Methyl(1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol typically involves multi-step reactions starting from pyrazolo[3,4-b]pyridine derivatives. These reactions may include:
- Formation of Pyrazolo[3,4-b]pyridine : Initial steps often involve the cyclization of appropriate precursors to form the pyrazolo[3,4-b]pyridine core.
- Substitution Reactions : Subsequent reactions introduce the methyl and amino groups at specific positions on the pyrazine ring, yielding the final compound.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Properties
Studies have shown that derivatives of pyrazolo[3,4-b]pyridine compounds possess antimicrobial properties. For instance, modifications to the structure can enhance activity against various bacterial strains and fungi. A recent study reported that related compounds demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Pyrazolo[3,4-b]pyridines have been associated with the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research has indicated that similar compounds can target specific pathways involved in tumor growth .
Neuropharmacological Effects
There is emerging evidence that pyrazolo[3,4-b]pyridine derivatives may affect neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases and mood disorders. Some studies suggest they may act as modulators of GABAergic transmission .
Antimicrobial Activity Case Study
A study conducted by El-Kashef et al. synthesized several new pyrazolo[3,4-b]pyrazine derivatives and evaluated their antimicrobial activity against multiple pathogens. The results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics .
Anticancer Activity Case Study
In another investigation focusing on the anticancer potential of pyrazolo[3,4-b]pyridines, researchers synthesized a series of compounds and tested their effects on human cancer cell lines. The findings revealed that specific modifications to the pyrazole ring significantly enhanced cytotoxicity against breast and lung cancer cells .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(Methyl(1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The pyrazolo[3,4-b]pyrazine core distinguishes the target compound from analogs with fused pyrazole-pyridine or pyrrolo-pyrazine systems. Key comparisons include:
Structural Insights :
- Electron Density : The pyrazine ring in the target compound (two N atoms in a six-membered ring) increases electron-deficient character compared to pyridine (one N atom) or pyrrole (one N atom in a five-membered ring). This may enhance π-π stacking interactions in biological systems.
- Hydrogen Bonding: The ethanolamine side chain provides hydroxyl and amino groups for hydrogen bonding, unlike Zopiclone’s methylpiperazine ester group, which is less polar .
Physicochemical Properties
| Property | Target Compound | EN300-231867 | Zopiclone |
|---|---|---|---|
| Calculated LogP | ~1.2 (estimated) | ~2.5 | 1.8 |
| Hydrogen Bond Donors | 2 | 1 | 1 |
| Hydrogen Bond Acceptors | 7 | 5 | 7 |
| Polar Surface Area | ~95 Ų | ~75 Ų | 92 Ų |
Key Observations :
- The ethanolamine group in the target compound increases hydrophilicity (lower LogP) compared to EN300-231867, which has a nonpolar isopropyl group.
- Zopiclone’s methylpiperazine moiety contributes to similar polarity but lacks hydroxyl functionality .
Biological Activity
2-[Methyl(1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol, also known by its CAS number 87594-82-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the molecular formula and a molecular weight of 269.302 g/mol. Its structure includes a pyrazolo[3,4-b]pyrazine core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H15N5O |
| Molecular Weight | 269.302 g/mol |
| CAS Number | 87594-82-9 |
Research indicates that compounds with a pyrazolo[3,4-b]pyrazine structure often exhibit significant biological activities, including:
- Anticancer Activity : Similar compounds have shown efficacy as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), with IC50 values ranging from 0.3 to 24 µM . In vitro studies demonstrated that these compounds can inhibit tumor growth and induce apoptosis in cancer cell lines.
- Anti-inflammatory Effects : Related derivatives have been noted for their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential anti-inflammatory properties . This activity is often linked to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
- Sigma Receptor Modulation : The sigma receptor system is implicated in various neurological processes. Compounds that modulate sigma receptors can exhibit neuroprotective effects and influence cognitive functions .
Anticancer Activity
A study on phenylpyrazolo[3,4-d]pyrimidine derivatives highlighted the potent anticancer properties of structurally related compounds. For instance, compound 5i demonstrated significant tumor inhibition in MCF-7 breast cancer cells, leading to increased apoptosis and reduced cell migration .
Anti-inflammatory Studies
In another investigation focusing on pyrazolo[4,3-c]quinoline derivatives, a compound exhibited an IC50 value of 0.39 μM for inhibiting NO production in RAW 264.7 cells under LPS stimulation. This suggests that similar derivatives may also possess anti-inflammatory capabilities through comparable mechanisms .
Research Findings
Recent studies have employed molecular docking techniques to elucidate the binding modes of pyrazolo derivatives with various protein targets. These findings are crucial for understanding how structural modifications can enhance biological activity and selectivity against specific targets.
Q & A
Q. What are the standard synthetic routes for 2-[Methyl(1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol?
The compound is synthesized via condensation reactions involving pyrazolo-pyrazine precursors. A representative method involves refluxing a diketone derivative (e.g., 1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbaldehyde) with methylamine derivatives in ethanol/acetic acid under controlled conditions. Purification typically employs silica gel chromatography followed by recrystallization (yields ~45%) . Key steps include:
- Reagent selection : Phenyl hydrazine or substituted hydrazines for pyrazole ring formation.
- Solvent system : Ethanol with glacial acetic acid (3:1 ratio) to stabilize intermediates.
- Reaction monitoring : TLC or HPLC to track progress.
Q. How is the compound structurally characterized?
X-ray crystallography is the gold standard for structural elucidation. For example, dihedral angles between the pyrazole ring and substituents (e.g., methoxyphenyl, hydroxyphenyl) are critical for understanding molecular conformation. Reported angles range from 16.83° to 51.68°, influencing steric and electronic properties . Additional methods include:
Q. What biological activities are associated with structurally related pyrazole derivatives?
Pyrazole derivatives exhibit diverse bioactivities, including:
- Antimicrobial : Pyrazoline analogs show antifungal and antibacterial properties via enzyme inhibition (e.g., cytochrome P450) .
- Anti-inflammatory : Substituted pyrazoles modulate COX-2 and TNF-α pathways .
- Anticancer : Pyrazolo-pyrazine scaffolds inhibit kinases (e.g., EGFR, BRAF) in vitro .
Activity correlates with substituent electronegativity and ring planarity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Yield optimization requires systematic parameter variation:
- Temperature : Reflux (78–85°C) vs. microwave-assisted synthesis (shorter reaction time, higher purity) .
- Catalyst screening : Lewis acids (e.g., ZnCl) or organocatalysts to enhance cyclization efficiency .
- Solvent polarity : Ethanol/water mixtures improve solubility of polar intermediates .
Example: A 12-hour reflux in ethanol/acetic acid increased yield from 30% to 45% compared to room-temperature reactions .
Q. What computational methods are used to predict reactivity and binding affinity?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular docking : Pyrazole derivatives dock into ATP-binding pockets of kinases (e.g., PDB ID: 1M17) with binding energies <−8.5 kcal/mol .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
Q. How can contradictions in biological or synthetic data be resolved?
Case study: Discrepancies in reported antifungal IC values (5–50 µM) may arise from:
- Assay variability : Broth microdilution vs. agar diffusion methods .
- Structural analogs : Nitro vs. methoxy substituents alter logP and membrane permeability .
Resolution strategies: - Meta-analysis : Compare data across ≥3 independent studies.
- Dose-response validation : Re-test compounds under standardized conditions .
Methodological Guidance
Q. What safety protocols are critical during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
